1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide
CAS No.: 2097858-58-5
Cat. No.: VC6549484
Molecular Formula: C21H23F3N4O2
Molecular Weight: 420.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097858-58-5 |
|---|---|
| Molecular Formula | C21H23F3N4O2 |
| Molecular Weight | 420.436 |
| IUPAC Name | 1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H23F3N4O2/c22-21(23,24)30-18-9-2-1-5-15(18)12-25-20(29)16-7-4-10-28(13-16)19-11-14-6-3-8-17(14)26-27-19/h1-2,5,9,11,16H,3-4,6-8,10,12-13H2,(H,25,29) |
| Standard InChI Key | WETWMXWFOVGEIP-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NCC4=CC=CC=C4OC(F)(F)F |
Introduction
1. Overview of the Compound
Chemical Name:
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide
Structural Components
This compound consists of:
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Cyclopenta[c]pyridazine core: A bicyclic heterocyclic system with potential biological activity due to its nitrogen-rich structure.
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Piperidine-3-carboxamide moiety: Commonly found in bioactive compounds, contributing to solubility and receptor binding.
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Trifluoromethoxy-substituted phenyl group: Known for enhancing lipophilicity and metabolic stability in drug design.
3. Synthesis Pathways
General Strategy
The synthesis of this compound likely involves:
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Formation of the cyclopenta[c]pyridazine core:
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Starting from cyclopentanone derivatives and hydrazine derivatives to form the pyridazine ring.
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Incorporation of the piperidine-3-carboxamide:
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Functionalization of piperidine with carboxylic acid derivatives or coupling agents like EDCI/HOBt.
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Attachment of the trifluoromethoxyphenyl group:
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Achieved through nucleophilic substitution or reductive amination using benzaldehyde derivatives.
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Challenges
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Controlling regioselectivity during cyclization.
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Stability of trifluoromethoxy groups under reaction conditions.
4. Potential Applications
Pharmacological Relevance
The structural features suggest potential applications in medicinal chemistry:
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Cyclopenta[c]pyridazine core: Known for anti-inflammatory and antiviral activities in related compounds.
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Trifluoromethoxyphenyl group: Enhances binding affinity to hydrophobic pockets in enzymes or receptors.
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Piperidine moiety: Commonly found in CNS-active drugs (e.g., antipsychotics, antidepressants).
Drug Development
This compound could be investigated for:
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Antiviral Activity: Similar heterocyclic systems have shown efficacy against RNA viruses like influenza.
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CNS Disorders: Piperidine derivatives are often explored for neuroprotective effects.
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Anti-inflammatory Agents: The amide group and heterocyclic scaffold may inhibit key enzymes like COX or LOX.
5. Related Research
Cyclopenta[c]pyridazines
Studies have demonstrated that derivatives of cyclopenta[c]pyridazines exhibit diverse biological activities:
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Potential as enzyme inhibitors due to their nitrogen-rich aromatic systems.
Piperidine Carboxamides
Piperidine-based compounds are widely studied for their role in:
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